

Application Notes and Protocols for p-Anisic Acid-13C6 in NMR Spectroscopy

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Compound of Interest

Compound Name: *p*-Anisic acid-13C6

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **p-Anisic acid-13C6** in Nuclear Magnetic Resonance (NMR) spectroscopy. This stable isotope-labeled compound serves as a valuable tool for quantitative analysis and as a tracer in metabolic studies, offering high precision and accuracy in complex biological and chemical systems.

Application as an Internal Standard for Quantitative NMR (qNMR)

p-Anisic acid-13C6 is an excellent internal standard for quantitative ¹³C NMR studies due to its chemical stability, simple spectrum, and the presence of six ¹³C-labeled carbon atoms, which provides a strong and easily quantifiable signal.^[1] qNMR is a powerful analytical method that allows for the determination of the absolute or relative concentration of analytes in a sample.^{[2][3]}

Key Advantages:

- Accuracy: The known concentration and purity of the ¹³C-labeled internal standard allow for precise quantification of the target analyte.
- Reduced Signal Overlap: The wide chemical shift range of ¹³C NMR minimizes the chances of signal overlap between the internal standard and the analyte, a common challenge in ¹H NMR.^{[4][5]}

- Versatility: Applicable to a wide range of samples in drug discovery, metabolomics, and quality control.

Quantitative Data: ^{13}C NMR Chemical Shifts

The following table summarizes the predicted ^{13}C NMR chemical shifts for p-Anisic acid. The use of **p-Anisic acid-13C6** will result in a spectrum where all carbon signals are enhanced. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Carbon Atom	Predicted Chemical Shift (ppm) in D_2O	Multiplicity
C1 (Carboxyl)	175.1	Singlet
C2, C6	132.8	Doublet
C3, C5	115.8	Doublet
C4	165.4	Singlet
C7 (Methoxy)	57.5	Quartet

Data sourced from predicted spectra and may vary based on experimental conditions.

Experimental Protocol: Quantitative ^{13}C NMR using p-Anisic Acid-13C6 as an Internal Standard

This protocol outlines the steps for determining the concentration of an analyte using **p-Anisic acid-13C6** as an internal standard.

I. Sample Preparation

- Accurate Weighing: Accurately weigh a known amount of the analyte and **p-Anisic acid-13C6**. The molar ratio of the internal standard to the expected analyte concentration should ideally be close to 1:1 to ensure comparable signal intensities.^[6]
- Dissolution: Dissolve the weighed analyte and internal standard in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , D_2O) in a clean vial. Ensure complete dissolution.

- Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube to a standard height (typically 4-5 cm).
- (Optional) Addition of Relaxation Agent: For carbons with long T1 relaxation times (especially quaternary carbons), consider adding a paramagnetic relaxation agent such as chromium (III) acetylacetone ($\text{Cr}(\text{acac})_3$) at a concentration of approximately 0.1 M to shorten the relaxation delay and reduce experiment time.[2][7]

II. NMR Data Acquisition

- Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
- Acquisition Parameters: Set up a quantitative ^{13}C NMR experiment with the following key parameters:
 - Pulse Program: Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) and ensure signal intensities are directly proportional to the number of nuclei.[2]
 - Flip Angle: Use a 90° pulse angle for maximum signal intensity per scan.
 - Relaxation Delay (D1): Set a long relaxation delay of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This is crucial for full magnetization recovery and accurate quantification.[1] If T1 values are unknown, they can be measured using an inversion-recovery experiment.
 - Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio ($\text{S/N} > 250:1$ is recommended for high accuracy).[1]
 - Acquisition Time (AQ): Use an appropriate acquisition time to ensure good digital resolution.
 - Temperature: Maintain a constant temperature throughout the experiment.

III. Data Processing and Analysis

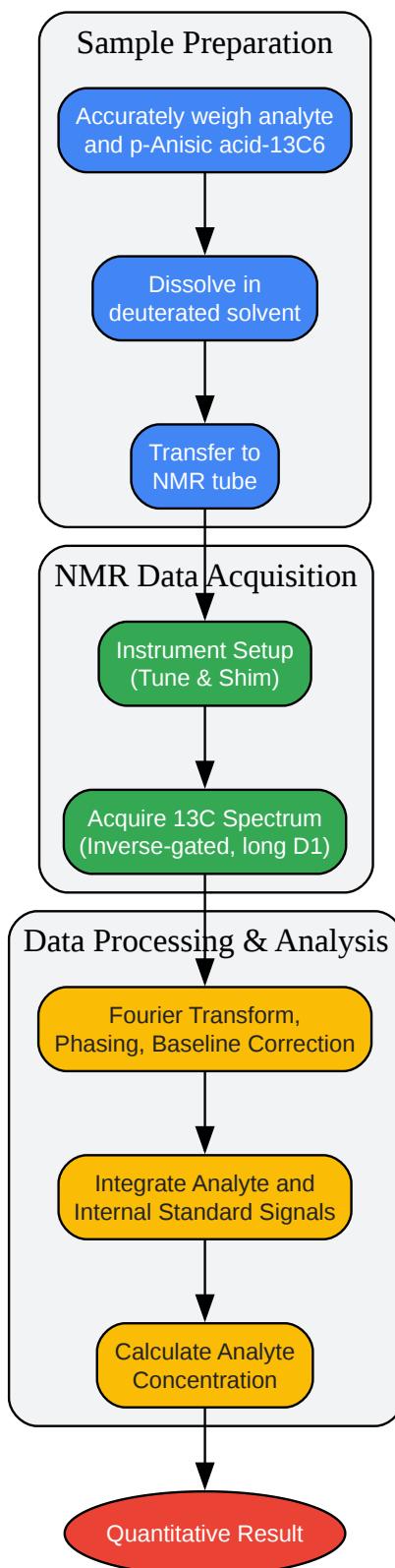
- Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-5 Hz to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration. Manual correction is often preferred over automatic procedures.[6]
- Integration: Integrate the well-resolved signals of the analyte and the **p-Anisic acid-13C6** internal standard.
- Concentration Calculation: Calculate the concentration of the analyte using the following formula:

$$C_{\text{analyte}} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (MW_{\text{IS}} / MW_{\text{analyte}}) * (m_{\text{IS}} / m_{\text{analyte}}) * P_{\text{IS}}$$

Where:

- C_{analyte} = Concentration of the analyte
- I = Integral value of the signal
- N = Number of carbons giving rise to the signal
- MW = Molecular weight
- m = Mass
- P = Purity of the internal standard
- IS = Internal Standard

Workflow for Quantitative ^{13}C NMR Analysis



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Caption: Workflow for quantitative ¹³C NMR using an internal standard.

Application as a Tracer in Metabolic Flux Analysis

p-Anisic acid-13C6 can be used as a tracer in metabolic flux analysis (MFA) to investigate the metabolic fate of related compounds in biological systems.^{[8][9]} By introducing the 13C-labeled compound, researchers can track the incorporation of the labeled carbons into various metabolites, providing insights into metabolic pathways and their regulation.

Key Applications:

- Drug Metabolism Studies: Tracing the biotransformation of drug candidates that are structurally related to p-Anisic acid.
- Pathway Elucidation: Identifying novel metabolic pathways or quantifying the flux through different branches of a known pathway.
- Cellular Metabolism Research: Studying the metabolic reprogramming in diseases such as cancer.^[8]

Experimental Protocol: 13C Metabolic Tracer Study

This protocol provides a general framework for a tracer experiment using **p-Anisic acid-13C6**. Specific parameters will need to be optimized for the biological system under investigation.

I. Cell Culture and Labeling

- Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.
- Introduction of Tracer: Replace the growth medium with a medium containing a known concentration of **p-Anisic acid-13C6**.
- Time-Course Incubation: Incubate the cells for various time points to monitor the time-dependent incorporation of the 13C label into downstream metabolites.
- Cell Harvesting: At each time point, harvest the cells by quenching their metabolism rapidly (e.g., using liquid nitrogen or cold methanol).

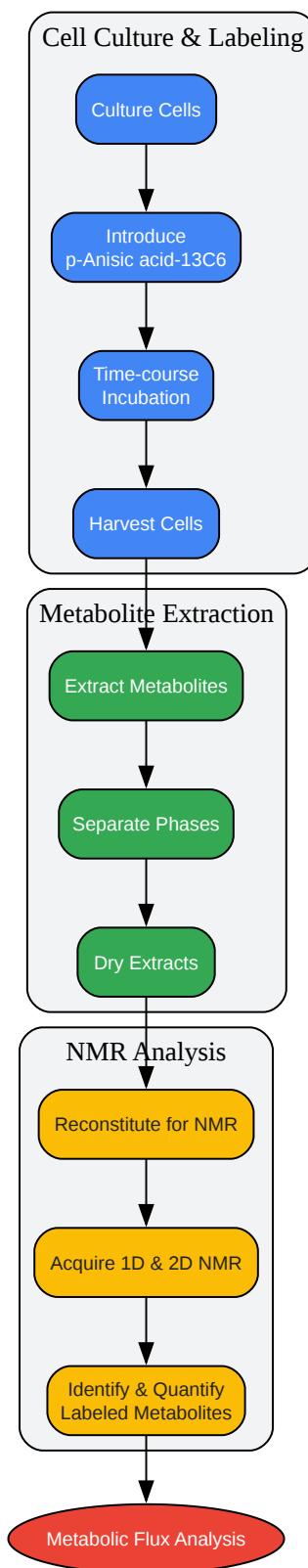
II. Metabolite Extraction

- Extraction: Perform a metabolite extraction from the cell pellets using a suitable solvent system (e.g., methanol/chloroform/water).
- Phase Separation: Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.
- Drying: Dry the separated phases under a stream of nitrogen or using a vacuum concentrator.

III. NMR Data Acquisition and Analysis

- Sample Preparation: Reconstitute the dried extracts in a suitable deuterated buffer for NMR analysis.
- NMR Spectroscopy: Acquire 1D and 2D NMR spectra (e.g., ^1H - ^{13}C HSQC, HMBC) to identify and quantify the ^{13}C -labeled metabolites.[\[10\]](#)
 - 1D ^{13}C NMR: To observe the ^{13}C -labeled metabolites directly.
 - 2D HSQC: To correlate ^{13}C atoms with their directly attached protons, aiding in the identification of labeled compounds.
 - 2D HMBC: To identify multi-bond correlations between protons and carbons, helping to elucidate the structure of novel metabolites.
- Data Analysis: Analyze the spectra to determine the fractional enrichment of ^{13}C in different metabolites over time. This data can then be used in metabolic modeling software to calculate metabolic fluxes.

Logical Flow for a ^{13}C Metabolic Tracer Experiment

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Caption: Logical workflow of a ¹³C metabolic tracer experiment.

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